N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Description
N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine core. Key structural attributes include:
- 1,1-Dioxido-3-oxo-thiadiazine ring: The sulfone (dioxido) and ketone (oxo) groups enhance electronic stability and influence intermolecular interactions .
- Cyclohexylacetamide side chain: The cyclohexyl group may improve metabolic stability and membrane permeability compared to simpler alkyl chains.
This compound belongs to a class of biologically relevant heterocycles, with structural analogs investigated for anticonvulsant, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(3-fluoro-4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-11-12-17(13-18(15)23)26-22(28)25(14-21(27)24-16-7-3-2-4-8-16)19-9-5-6-10-20(19)31(26,29)30/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCEKVERDZXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro and methylphenyl groups: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the cyclohexyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s sulfonated thiadiazine core distinguishes it from benzoxazines (oxygen-based) and thiazolidinones (sulfur-containing five-membered rings) .
- The 3-fluoro-4-methylphenyl group provides steric and electronic effects absent in non-halogenated analogs like those in .
Key Observations :
- Thiadiazine derivatives often employ ZnCl₂ or similar catalysts for cyclization, as seen in thiazolidinone preparations .
Table 3: Reported Bioactivities of Structural Analogs
Key Observations :
- Sulfone groups (1,1-dioxido) may improve metabolic stability compared to non-sulfonated thiadiazines .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Biological Activity
N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H24FN3O4S
- Molecular Weight : 445.5 g/mol
- CAS Number : 1030090-03-9
The structure features a cyclohexyl group, a fluorinated phenyl moiety, and a benzo[e][1,2,4]thiadiazine core, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.
1. Anticancer Activity
Recent studies have shown that derivatives of thiadiazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds structurally related to our compound have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines . This suggests that this compound may also possess similar or enhanced anticancer properties.
The mechanism through which these compounds exert their anticancer effects often involves:
- Induction of apoptosis in cancer cells.
- Interaction with specific proteins such as Bcl-2 through hydrophobic contacts .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Thiazole derivatives | Anticancer | Showed significant cytotoxicity against multiple cancer cell lines with promising IC50 values. |
| Study 2 | Similar thiazole compounds | Antibacterial | Demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. |
Pharmacological Implications
Given its structure and the biological activities observed in similar compounds, this compound could be explored further for:
- Development as an anticancer agent.
- Potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
